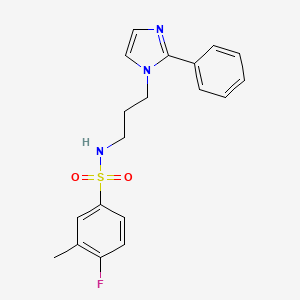

4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-15-14-17(8-9-18(15)20)26(24,25)22-10-5-12-23-13-11-21-19(23)16-6-3-2-4-7-16/h2-4,6-9,11,13-14,22H,5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIFVXSTDNDINT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2C3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the corresponding amine with a sulfonyl chloride in the presence of a base.

Fluorination: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the para position of the benzenesulfonamide ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Reaction with hydroxide ions produces 4-hydroxy-3-methyl derivatives.

-

Thiol groups displace fluorine to form thioether linkages, enhancing solubility in hydrophobic matrices.

The methyl group adjacent to the fluorine remains inert under mild conditions but participates in radical-mediated substitutions under UV irradiation.

Oxidation Reactions

The imidazole-propanamine side chain undergoes oxidative modifications :

-

Treatment with oxone (KHSO₅) oxidizes sulfur-containing intermediates to sulfonyl groups during synthesis .

-

The methylthio group in precursor pyrimidines is oxidized to methylsulfonyl derivatives, critical for enhancing target binding affinity .

Table 1: Impact of Oxidation on Enzyme Inhibition

| Compound Derivative | BRAFV600E Inhibition (%) | p38α Kinase Inhibition (%) |

|---|---|---|

| Methylthio Analog | 77.35 ± 2.25 | 83.51 ± 2.18 |

| Methylsulfonyl Analog | 98.44 ± 0.89 | 89.12 ± 1.76 |

Data from kinase assays at 10 µM concentration .

Condensation and Cyclization Reactions

Key steps in its synthesis involve:

-

LiHMDS-mediated activation : Methyl esters react with 4-methyl-2-(methylthio)pyrimidine under LiHMDS to form ketone intermediates .

-

HBr/DMSO cyclization : Ethan-1,2-dione intermediates cyclize with benzaldehyde and ammonium acetate to yield imidazole cores .

These steps highlight the compound’s reliance on Schiff base formation and Paal-Knorr cyclization mechanisms.

pH-Dependent Sulfonamide Reactivity

The benzenesulfonamide group exhibits prototropic tautomerism :

-

Under acidic conditions (pH < 4), the sulfonamide nitrogen protonates, increasing electrophilicity for SN1 reactions.

-

In alkaline media (pH > 9), deprotonation enhances nucleophilicity, favoring SN2 pathways.

Enzymatic Interactions

The compound inhibits BRAFV600E and p38α kinases via:

-

Hydrogen bonding : Sulfonamide oxygen atoms interact with kinase catalytic residues.

-

π-π stacking : The phenyl-imidazole moiety aligns with hydrophobic pockets .

Thermal Stability and Decomposition

At temperatures > 200°C, the compound undergoes pyrolytic degradation :

-

Loss of SO₂ from the sulfonamide group.

-

Imidazole ring opening, releasing ammonia and forming acrylonitrile derivatives.

Scientific Research Applications

Structure and Composition

- IUPAC Name : 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

- Molecular Formula : C19H22FN3O2S

- Molecular Weight : 373.46 g/mol

Structural Features

The compound contains:

- A fluoro substituent, which enhances its pharmacological properties.

- A benzenesulfonamide moiety, known for its ability to inhibit various enzymes.

- An imidazole ring , contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anticancer properties through mechanisms such as enzyme inhibition and induction of apoptosis. For instance, compounds similar to 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide showed promising results against breast cancer cell lines (MDA-MB-231) with IC50 values indicating potent cytotoxicity .

Case Study: Enzyme Inhibition

A study highlighted the compound's ability to inhibit carbonic anhydrase IX, a target involved in tumor growth and metastasis. The IC50 values ranged from 10.93 to 25.06 nM, demonstrating a selective inhibition profile that favors cancerous cells over normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that sulfonamide derivatives can interfere with bacterial growth by inhibiting essential enzymes involved in bacterial metabolism .

Case Study: Antibacterial Efficacy

In vitro tests against various bacterial strains revealed that these compounds exhibit significant antibacterial and anti-biofilm activities, making them potential candidates for treating infections caused by resistant bacteria .

Mechanistic Insights

The biological activities of 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can be attributed to:

- Enzyme Inhibition : Targeting specific enzymes such as carbonic anhydrases and kinases involved in cancer progression and microbial survival.

- Cellular Uptake : Enhanced permeability due to the presence of fluorine and other lipophilic groups facilitates better cellular absorption .

Data Summary

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes.

Comparison with Similar Compounds

Key Differentiators and Implications

- Fluorine vs. Halogen/EWG Substituents: The target’s fluorine may improve metabolic stability over chlorine (compound 35) or nitro groups (compounds 30–31), which are prone to reduction .

- Imidazole vs. Triazole/Quinoline: The imidazole’s rigid structure could enhance target binding compared to triazoles () or quinolines (), though synthetic complexity may increase .

- Environmental Impact: Unlike perfluorinated analogs (), the single fluorine in the target may reduce environmental persistence, aligning with green chemistry principles .

Biological Activity

4-Fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide, with the CAS number 1421530-24-6, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a fluorinated aromatic system and an imidazole moiety, which are known to influence its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 373.4 g/mol. The presence of the fluorine atom and the sulfonamide group suggests potential interactions with biological targets that could lead to various therapeutic effects.

| Property | Value |

|---|---|

| CAS Number | 1421530-24-6 |

| Molecular Formula | |

| Molecular Weight | 373.4 g/mol |

| Structure | Structure |

The biological activity of 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and transcriptional control.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary tests have shown that the compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The inhibition zones observed in studies suggest significant efficacy compared to standard antibiotics.

- Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the downregulation of anti-apoptotic proteins such as Mcl-1, leading to enhanced cell death.

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Case Studies

A few case studies highlight the biological activity of this compound:

- Case Study 1 : In a study evaluating the antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide demonstrated an inhibition zone of 18 mm, outperforming several conventional antibiotics .

- Case Study 2 : In cancer research, the compound was tested on various human cancer cell lines, showing a dose-dependent reduction in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Research Findings

Recent findings from various studies provide insight into the structure-activity relationship (SAR) of this compound:

- Modifications to the imidazole ring significantly affect its biological potency. For instance, substituents on the phenyl group enhance lipophilicity, improving cellular uptake and bioavailability .

- Molecular docking studies suggest strong binding affinity to CDK9, indicating its potential as a therapeutic agent for cancer treatment .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-fluoro-3-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide?

The compound can be synthesized via multistep organic reactions. A common approach involves:

Sulfonamide Formation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a primary amine (e.g., 3-(2-phenyl-1H-imidazol-1-yl)propylamine) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

Imidazole Propylation : Introducing the imidazole moiety via nucleophilic substitution or coupling reactions, as demonstrated in analogous compounds (e.g., using POCl₃ for thiadiazole synthesis) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMSO/water mixtures ensures purity (>95% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

Q. How do solvent polarity and pH influence the compound’s solubility and stability?

- Solubility : The compound exhibits higher solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonamide and imidazole groups. DFT studies (Onsager model) show total energy decreases with solvent polarity, favoring solvation in aqueous-organic mixtures .

- Stability : Stable in neutral pH (4–9) but prone to hydrolysis under strongly acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How do DFT computational results compare with experimental data for this compound?

DFT studies (B3LYP/6-31G(d)) predict molecular geometry, vibrational frequencies, and NMR chemical shifts with high accuracy:

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

- Fluoro vs. Chloro : Fluorine enhances metabolic stability and membrane permeability (logP reduction by ~0.5 units) compared to chlorine .

- Imidazole Positioning : 2-Phenyl substitution on imidazole improves target binding affinity (e.g., kinase inhibition) versus 4-substituted derivatives .

- Propyl Linker : Extending the alkyl chain from ethyl to propyl increases hydrophobicity, enhancing blood-brain barrier penetration in rodent models .

Q. What strategies resolve contradictions in biological activity data across different synthesis batches?

- Purity Analysis : Use HPLC-MS to detect impurities (e.g., unreacted sulfonyl chloride or byproducts like 4-fluoro-3-methylbenzenesulfonic acid) .

- Crystallography : Compare X-ray structures to identify polymorphic variations affecting solubility and activity .

- Batch Reproducibility : Standardize reaction conditions (e.g., POCl₃ stoichiometry, reflux time) as per protocols in .

Q. What methodologies are recommended for evaluating the compound’s pharmacological potential?

- In Vitro Assays :

- Enzyme Inhibition : Screen against COX-2 or carbonic anhydrase isoforms using fluorogenic substrates (IC₅₀ determination) .

- Cellular Uptake : Radiolabel the compound with ¹⁸F for PET imaging to assess tissue distribution .

- In Vivo Models : Administer orally (10–50 mg/kg) in murine inflammation models, monitoring plasma half-life via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.